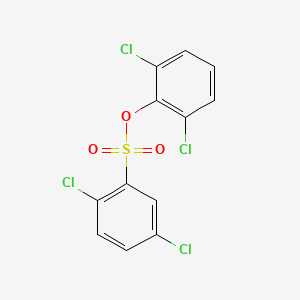

2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-Dichlorophenol” is a compound with formula C6H3Cl2OH. It is one of the six isomers of dichlorophenol and is a colorless solid . “2,5-Dichlorobenzenesulfonic Acid” is freely soluble in water and is obtained by sulfonating 1,4-dichlorobenzene with oleum .

Synthesis Analysis

“2,6-Dichlorophenol” can be produced in a multistep process from phenol, which is converted to its 4-sulfonic acid derivative. The resulting phenol sulfonic acid chlorinates at the positions flanking the phenol. Hydrolysis releases the sulfonic acid group . “2,5-Dichlorobenzenesulfonic Acid” is obtained by sulfonating 1,4-dichlorobenzene with oleum .Molecular Structure Analysis

The molecular formula of “2,6-Dichlorophenol” is C6H3Cl2OH . The molecular formula of “2,5-Dichlorobenzenesulfonic Acid” is C6H4Cl2O3S .Physical And Chemical Properties Analysis

“2,6-Dichlorophenol” is a colorless solid . “2,5-Dichlorobenzenesulfonic Acid” is freely soluble in water .科学的研究の応用

- 2,5-Dichlorobenzenesulfonic acid serves as a versatile reagent in organic synthesis. Its sulfonation properties allow it to introduce sulfonic acid groups into aromatic compounds. Researchers use it to modify and functionalize molecules, such as synthesizing sulfonated dyes, pharmaceutical intermediates, and specialty chemicals .

- As a strong acid, this compound is employed as a catalyst in various reactions. It accelerates esterifications, Friedel-Crafts acylations, and other acid-catalyzed processes. Researchers explore its catalytic potential in designing efficient synthetic routes .

- The sulfonic acid group in 2,5-dichlorobenzenesulfonic acid makes it suitable for ion exchange resins. These resins are used to remove ions from water or other solutions. Researchers investigate its effectiveness in water softening, purification, and metal ion recovery .

- This compound plays a role in the synthesis of dyes and pigments. By introducing sulfonic acid groups, it enhances the solubility and color properties of the resulting compounds. Researchers explore its use in fabric dyes, ink formulations, and colorants .

- Scientists study 2,5-dichlorobenzenesulfonic acid as a potential building block for drug development. Its reactivity allows for the creation of novel pharmaceutical intermediates. Researchers investigate its role in drug synthesis and formulation .

- In analytical chemistry, this compound is used as a reference standard or calibration material. Researchers employ it in high-performance liquid chromatography (HPLC) and other separation techniques. Its unique properties aid in identifying and quantifying other compounds .

Organic Synthesis and Chemical Reactions

Catalysis and Acid-Catalyzed Reactions

Ion Exchange Resins and Water Treatment

Dye and Pigment Industry

Pharmaceutical Applications

Analytical Chemistry and Chromatography

These applications highlight the diverse utility of 2,5-dichlorobenzenesulfonic acid across different scientific domains. Its reactivity, solubility, and acid strength contribute to its significance in research and industry. If you need further details or additional applications, feel free to ask .

Safety and Hazards

特性

IUPAC Name |

(2,6-dichlorophenyl) 2,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O3S/c13-7-4-5-8(14)11(6-7)20(17,18)19-12-9(15)2-1-3-10(12)16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMSIUKIJGWTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)

![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)

![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)

![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)

![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)

![2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)

![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)

![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)